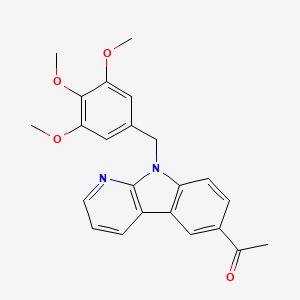

HAC-Y6

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H22N2O4 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

1-[9-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-b]indol-6-yl]ethanone |

InChI |

InChI=1S/C23H22N2O4/c1-14(26)16-7-8-19-18(12-16)17-6-5-9-24-23(17)25(19)13-15-10-20(27-2)22(29-4)21(11-15)28-3/h5-12H,13H2,1-4H3 |

InChI Key |

NYMMDHGEECPYAW-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC |

Appearance |

white solid powder |

Purity |

>98% |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HACY6; HAC-Y6; HAC Y6. |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of Y6: A Technical Guide to a Star Non-Fullerene Acceptor

A comprehensive overview of the discovery, synthesis, and application of the Y6 non-fullerene acceptor for researchers, scientists, and professionals in organic electronics and drug development.

The emergence of the Y6 molecule, a prominent non-fullerene acceptor (NFA), marked a significant milestone in the advancement of organic solar cells (OSCs), propelling their power conversion efficiencies to unprecedented levels. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of Y6, offering detailed experimental protocols and a summary of its key performance data.

Discovery and Design Principles

The Y6 acceptor, chemically known as 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-diundecyl-12,13-dihydro-[1][2]thiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, and also referred to as BTP-4F, was developed by Zou's group in 2019. Its design follows an A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) architecture. This structure features a ladder-type, electron-deficient core that contributes to a low bandgap and high electron affinity, which are crucial for efficient charge separation and transport in solar cells.[3]

The design evolution of Y-series acceptors, from Y1 to Y6, involved systematic modifications to enhance performance. Key strategies included extending the conjugated framework, attaching terminal alkyl chains to improve solubility and film morphology, replacing the central electron-deficient core, and fluorinating the end groups. The introduction of a benzothiadiazole (BT) unit in the core of Y6 was a critical modification that improved molecular symmetry and solubility, leading to superior morphology and a significant increase in power conversion efficiency from 14.8% for its predecessor Y3 to 15.7% for Y6.

Synthesis of Y6 (BTP-4F)

Reconstructed Synthesis of the Y6 Core (BTP-CHO)

The synthesis of the aldehyde-terminated fused-ring core of Y6 involves several key organometallic and cyclization reactions. The general, reconstructed steps are as follows:

-

Stille Coupling: This step typically involves the coupling of organotin reagents with organic halides to form carbon-carbon bonds, which is a common method for constructing complex aromatic systems.

-

Double Intramolecular Cadogan Reductive Cyclization: This reaction is used to form the pyrrole rings within the fused core structure. It often requires high temperatures and a reducing agent like triethyl phosphite. More recent methods suggest the use of an oxo-molybdenum catalyst for milder reaction conditions.

-

N-Alkylation: Alkyl chains are introduced onto the nitrogen atoms of the pyrrole rings to enhance solubility and influence the material's morphology.

-

Vilsmeier-Haack Formylation: This reaction introduces the aldehyde groups at the terminal positions of the fused core, yielding the BTP-CHO precursor.

Final Knoevenagel Condensation

The final step in the synthesis of Y6 is a Knoevenagel condensation between the aldehyde-terminated core (BTP-CHO) and the active methylene compound, 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile.

Experimental Protocol:

A representative protocol for the Knoevenagel condensation, adapted from the synthesis of a hydroxylated Y6 derivative, is as follows:

-

To a three-necked flask, add the aldehyde-terminated Y6 core (BTP-CHO) (1 eq.), 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2.2 eq.), and chloroform (as solvent).

-

Add a catalytic amount of pyridine.

-

Protect the reaction mixture with a nitrogen atmosphere and reflux for 20 hours.

-

After cooling to room temperature, extract the mixture with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield the final Y6 product as a dark blue solid.

An improved, more cost-effective method utilizes boron trifluoride etherate as a catalyst in the presence of acetic anhydride, which can drive the reaction to completion in a much shorter time (e.g., 15 minutes) at room temperature.

Properties and Performance of Y6

Y6 exhibits strong and broad absorption in the near-infrared region, with an absorption maximum in the film state at approximately 810 nm, extending to 1100 nm. This characteristic allows for efficient harvesting of solar photons. When blended with a suitable polymer donor, such as PM6 (also known as PBDB-T-2F), Y6 has enabled the fabrication of organic solar cells with power conversion efficiencies exceeding 15.7%.

| Property | Value | Reference |

| Chemical Formula | C82H86F4N8O2S5 | |

| Absorption λmax (Film) | ~810 nm | |

| HOMO Energy Level | -5.65 eV | |

| LUMO Energy Level | -4.10 eV | |

| Optical Bandgap | ~1.33 eV | |

| PCE with PM6 (initial report) | 15.7% |

Experimental Protocols for PM6:Y6 Organic Solar Cell Fabrication and Characterization

Device Fabrication

A common device architecture for a high-performance PM6:Y6 solar cell is the inverted structure: ITO/PEDOT:PSS/PM6:Y6/PDINO/Al.

Protocol:

-

Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15-20 minutes.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-40 seconds. Anneal the substrates at 150 °C for 15 minutes in air.

-

Active Layer Preparation and Deposition:

-

Prepare a blend solution of PM6 and Y6 (e.g., 1:1.2 weight ratio) in chloroform at a total concentration of 16 mg/mL.

-

Add 0.5% (v/v) of 1-chloronaphthalene as a processing additive.

-

Stir the solution at room temperature for at least 3 hours.

-

Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox at around 3000 rpm for 30 seconds.

-

Anneal the film at 90-110 °C for 10 minutes.

-

-

Electron Transport Layer (ETL) and Electrode Deposition:

-

Deposit a thin layer of PDINO as the ETL.

-

Thermally evaporate an aluminum (Al) or silver (Ag) top electrode (approximately 100 nm) under high vacuum (< 1 x 10⁻⁶ Torr).

-

Device Characterization

Current Density-Voltage (J-V) Characteristics:

-

Measure the J-V characteristics using a solar simulator (e.g., AM 1.5G, 100 mW/cm²) and a source meter.

-

The key parameters to be extracted are the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

External Quantum Efficiency (EQE):

-

Measure the EQE spectrum using a dedicated system with a monochromatic light source, a chopper, and a lock-in amplifier.

-

The integrated Jsc from the EQE spectrum should be compared with the Jsc obtained from the J-V measurement to validate the results.

Charge Carrier Mobility:

-

Determine the electron and hole mobilities using the space-charge limited current (SCLC) method.

-

Fabricate single-carrier devices with the appropriate architectures (e.g., ITO/PEDOT:PSS/Active Layer/MoOₓ/Ag for hole-only and ITO/ZnO/Active Layer/PDINO/Ag for electron-only).

-

Fit the dark J-V characteristics of these devices to the Mott-Gurney law to extract the mobility values.

Conclusion

The discovery and development of the Y6 non-fullerene acceptor have been a pivotal moment for the field of organic photovoltaics. Its unique molecular design and resulting properties have enabled significant advancements in device performance. This guide provides a foundational understanding of Y6, from its rational design and synthesis to its application in high-efficiency organic solar cells. The detailed protocols offer a practical resource for researchers aiming to reproduce and build upon these groundbreaking achievements. Further innovations in molecular design, synthesis, and device engineering, guided by the principles learned from Y6, will undoubtedly continue to drive the field of organic electronics forward.

References

Unveiling the Photophysical Intricacies of the Y6 Molecule: A Technical Guide

An in-depth exploration of the fundamental photophysical properties of the high-performance non-fullerene acceptor, Y6, tailored for researchers, scientists, and professionals in drug development and organic electronics.

The Y6 molecule has emerged as a cornerstone in the advancement of organic solar cells, driving power conversion efficiencies to unprecedented levels. Its unique electronic and optical characteristics stem from a complex interplay of light absorption, energy transfer, and excited-state dynamics. This technical guide provides a comprehensive overview of the core photophysical properties of Y6, detailing its behavior in both solution and solid-state, and offers standardized protocols for its characterization.

Core Photophysical Parameters of the Y6 Molecule

The remarkable performance of Y6 is underpinned by its distinct photophysical properties. The following tables summarize the key quantitative data for Y6 in both solution and thin-film form, providing a comparative overview for easy reference.

Table 1: Optical Properties of Y6

| Property | Solution (in Chloroform) | Thin Film |

| Absorption Maximum (λ_abs) | ~730 nm[1] | ~810 - 825 nm[2] |

| Emission Maximum (λ_em) | ~830 nm | ~880 - 910 nm |

| Optical Bandgap (E_g) | ~1.51 eV | ~1.33 - 1.39 eV |

Table 2: Electronic Properties and Exciton Dynamics of Y6

| Property | Value (Solution) | Value (Thin Film) |

| HOMO Energy Level | -5.53 eV to -5.65 eV[1] | -5.50 eV to -5.62 eV |

| LUMO Energy Level | -3.58 eV to -4.1 eV[1] | -3.80 eV to -4.05 eV |

| Singlet Exciton Lifetime (τ_S) | ~0.98 ns - 1.2 ns[1] | Biphasic: ~220 ps and ~1200 ps |

| Triplet State Lifetime (τ_T) | ~31.5 µs | Not definitively determined (fast decay) |

| Photoluminescence Quantum Yield (PLQY) | ~80% | ~7.5% |

| Exciton Diffusion Coefficient (D) | N/A | ~0.017 - 0.05 cm²/s |

Key Photophysical Processes and Pathways

The journey from light absorption to charge generation in Y6 involves a series of intricate steps. The following diagrams, generated using the DOT language, illustrate these fundamental processes.

The diagram above illustrates the primary events following light absorption by a Y6 molecule. Upon absorbing a photon, the molecule transitions from its ground state (S0) to an excited singlet state (S1). From this state, it can relax back to the ground state via fluorescence (light emission) or non-radiative decay. Alternatively, it can undergo intersystem crossing to a triplet state (T1) or, crucially for photovoltaic applications, dissociate into a charge-separated state.

In the solid state, the excited-state dynamics of Y6 are more complex. As shown in Diagram 2, after initial excitation, singlet excitons can diffuse through the material. This diffusion can lead to singlet-singlet annihilation at high excitation fluences, a process that can result in the formation of triplet excitons. The observed biphasic decay of the singlet state is attributed to a fast component, likely due to trapping and annihilation, and a slower, intrinsic decay component.

Detailed Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of Y6 is crucial for both fundamental understanding and device optimization. The following sections provide detailed methodologies for key experimental techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the absorption maxima (λ_abs) of the Y6 molecule in solution and as a thin film.

Methodology:

-

Solution-State Measurement:

-

Sample Preparation: Prepare a dilute solution of Y6 in a high-purity solvent such as chloroform (CHCl₃) or chlorobenzene (CB). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

-

Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Replace the solvent with the Y6 solution and record the absorption spectrum over a wavelength range of at least 300 nm to 1100 nm.

-

The instrument automatically subtracts the solvent baseline from the sample spectrum.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs) and any vibronic shoulders.

-

-

Thin-Film Measurement:

-

Substrate Preparation: Clean quartz or glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a stream of nitrogen gas and treat with UV-ozone for 15 minutes to remove any organic residues.

-

Film Deposition: Prepare a solution of Y6 in a suitable solvent (e.g., chloroform) at a concentration of approximately 10 mg/mL. Deposit the thin film onto the prepared substrate using spin-coating. Typical spin-coating parameters are a spin speed of 2000-3000 rpm for 30-60 seconds.

-

Annealing (Optional): The film may be thermally annealed to promote molecular ordering. A typical annealing temperature is 100-150°C for 5-10 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Measurement: Place the substrate with the Y6 film in the sample holder of the spectrophotometer, using a clean, identical substrate as a reference. Record the absorption spectrum over the same wavelength range as the solution measurement.

-

Photoluminescence (PL) Spectroscopy

Objective: To measure the emission spectrum and determine the emission maximum (λ_em) of Y6.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp with a monochromator) and an emission detector (e.g., a photomultiplier tube or a CCD).

-

Solution-State Measurement:

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis absorption measurements.

-

Measurement:

-

Set the excitation wavelength to a value where Y6 absorbs strongly but is away from the main absorption peak to minimize inner filter effects (e.g., 600 nm for a solution with λ_abs at 730 nm).

-

Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 750 nm to 1200 nm).

-

-

-

Thin-Film Measurement:

-

Sample Preparation: Use the same thin film prepared for UV-Vis measurements.

-

Measurement:

-

Mount the sample in the spectrofluorometer at an angle (e.g., 45°) to the excitation beam to minimize reflected light reaching the detector.

-

Set the excitation wavelength (e.g., 700 nm for a film with λ_abs at 825 nm).

-

Record the emission spectrum.

-

-

Transient Absorption Spectroscopy (TAS)

Objective: To investigate the dynamics of excited states, including singlet exciton decay, triplet formation, and charge carrier generation.

Methodology:

-

Instrumentation: A pump-probe transient absorption spectrometer. This typically consists of an amplified femtosecond laser system (e.g., Ti:Sapphire), an optical parametric amplifier (OPA) to generate the pump pulse, and a white-light continuum generator for the probe pulse.

-

Sample Preparation: Prepare samples (solution or thin film) as described for UV-Vis and PL spectroscopy. The concentration or film thickness should be optimized to have an optical density of approximately 0.3-0.6 at the pump wavelength.

-

Measurement:

-

Pump Excitation: Excite the sample with a femtosecond pump pulse at a wavelength where Y6 absorbs (e.g., 800 nm). The pump fluence should be kept low (e.g., < 10 µJ/cm²) to avoid excessive singlet-singlet annihilation.

-

Probe Pulse: A time-delayed white-light continuum probe pulse is passed through the excited volume of the sample.

-

Data Acquisition: The change in absorbance (ΔA) of the probe pulse is measured as a function of wavelength and the time delay between the pump and probe pulses. This provides a 2D map of ΔA(λ, t).

-

-

Data Analysis:

-

Spectral Features: Identify the different spectral features, such as ground-state bleaching (GSB), stimulated emission (SE), and photoinduced absorption (PIA) from excited states (singlet, triplet, or charge carriers).

-

Kinetic Traces: Extract the kinetic traces at specific wavelengths corresponding to the different species.

-

Global Analysis: Fit the kinetic traces to a multi-exponential decay model to determine the lifetimes of the various excited-state processes.

-

This guide provides a foundational understanding of the key photophysical properties of the Y6 molecule and standardized protocols for their characterization. By employing these methodologies, researchers can obtain reliable and comparable data, facilitating further advancements in the design and application of high-performance organic electronic materials.

References

electronic and optical properties of Y6 acceptor

An In-depth Technical Guide to the Electronic and Optical Properties of the Y6 Acceptor

Introduction

In the field of organic photovoltaics (OPVs), the development of novel materials is paramount to enhancing power conversion efficiencies (PCEs) and enabling widespread adoption. The non-fullerene acceptor (NFA) Y6, also known as BTP-4F, represents a landmark achievement in this pursuit.[1][2] Since its emergence, Y6 and its derivatives have propelled single-junction OPV efficiencies to unprecedented levels, exceeding 18%.[3][4] This is largely attributed to its unique electronic and optical properties, which overcome many limitations of traditional fullerene-based acceptors.[1]

Y6 possesses a distinct A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) molecular architecture, featuring a fused-ring, electron-deficient core. This structure facilitates strong light absorption in the near-infrared (NIR) region, tunable energy levels for optimal device performance, and high charge carrier mobility. This guide provides a comprehensive technical overview of the core electronic and optical properties of the Y6 acceptor, details the experimental protocols used for its characterization, and illustrates the fundamental processes governing its function in photovoltaic devices.

Molecular Structure of Y6

The remarkable properties of Y6 stem from its sophisticated molecular design. It is a highly conjugated, electron-deficient organic semiconductor with an A-DA'D-A configuration.

-

Chemical Identity : Y6 is chemically named 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-diundecyl-12,13-dihydro-thiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, with the chemical formula C₈₂H₈₆F₄N₈O₂S₅.

-

Core Structure (DA'D) : The central core is a ladder-type, fused-ring system based on dithienothiophen[3,2-b]pyrrolobenzothiadiazole. This core features an electron-deficient benzothiadiazole (BT) unit (the A' component) fused with electron-rich thiophene and N-alkyl pyrrole units (the D components). This design preserves conjugation while tuning the molecule's electron affinity.

-

End Groups (A) : The molecule is terminated by two electron-deficient 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC) units. These strong electron-withdrawing groups enhance optical absorption and promote the intermolecular interactions necessary for efficient charge transport.

-

Side Chains : Y6 is functionalized with long, branched alkyl side chains. These chains are crucial for ensuring good solubility in common organic solvents, which is essential for solution-based device fabrication, and for influencing the molecular packing in the solid state.

Electronic Properties

The electronic properties of Y6 are fundamental to its performance as an acceptor in organic solar cells. The energy levels of its frontier molecular orbitals (HOMO and LUMO) and its ability to transport electrons are key determinants of device efficiency.

| Property | Value | Unit |

| Highest Occupied Molecular Orbital (HOMO) | -5.65 | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -4.10 | eV |

| Electrochemical Bandgap | 1.55 | eV |

| Electron Mobility (μe) | 10⁻⁴ - 3 | cm²/Vs |

| Hole Mobility (μh) | ~1.8 x 10⁻⁴ | cm²/Vs |

The LUMO energy level of -4.10 eV is well-positioned to accept electrons from a wide range of common polymer donors, such as PM6. The relatively high HOMO level of -5.65 eV contributes to a narrow bandgap, which is essential for its near-infrared absorption. Y6 exhibits excellent electron mobility, with reported values spanning several orders of magnitude depending on the measurement technique and film processing conditions. Some studies have reported exceptionally high electron mobilities of over 2.4 cm² V⁻¹ s⁻¹. It also demonstrates ambipolar behavior, with the ability to transport holes, although it functions primarily as an n-type semiconductor in OPVs.

Optical Properties

A defining feature of Y6 is its strong and broad absorption spectrum that extends into the near-infrared region, allowing Y6-based solar cells to harvest a larger portion of the solar spectrum compared to devices using many other acceptors.

| Property | Value | Unit |

| Absorption Maximum (in Chloroform Solution) | ~730 | nm |

| Absorption Maximum (in Thin Film) | ~810 | nm |

| Absorption Onset (in Thin Film) | ~930 - 1100 | nm |

| Optical Bandgap (Eg) | ~1.33 | eV |

| Molar Extinction Coefficient (ε) | ~1 x 10⁵ | M⁻¹cm⁻¹ |

In dilute solutions, Y6 shows a primary absorption peak around 730 nm. When cast into a thin film, strong intermolecular interactions and molecular aggregation cause a significant red-shift in the absorption maximum to approximately 810 nm. This aggregation is crucial for efficient charge transport in the solid state. The absorption profile of Y6 is highly complementary to that of donor polymers like PM6, which typically absorb in the visible region (400-600 nm), enabling the blended active layer to utilize a wide range of solar photons.

Device Physics: Charge Generation and Transport

The high efficiency of Y6-based solar cells is a direct result of an efficient multi-step process that converts photons into electrical current. This workflow involves the creation of excitons, their separation into free charges at the donor-acceptor interface, and the subsequent transport of these charges to the electrodes.

The process begins with the absorption of a photon by either the donor or Y6, creating a bound electron-hole pair known as an exciton. This exciton diffuses to the interface between the donor and acceptor domains. At the interface, the exciton dissociates: the electron is transferred to the LUMO of Y6, and the hole remains on the HOMO of the donor, forming an interfacial charge-transfer (CT) state. Finally, these charges separate and are transported through the percolating pathways of the acceptor (for electrons) and donor (for holes) materials to be collected at the cathode and anode, respectively.

Experimental Characterization Protocols

A suite of experimental techniques is employed to determine the electronic and optical properties of Y6 and to fabricate and test photovoltaic devices.

A. UV-Visible (UV-Vis) Spectroscopy

-

Objective : To determine the light absorption properties, including the absorption range and optical bandgap.

-

Methodology :

-

Solution State : A dilute solution of Y6 is prepared in a suitable solvent (e.g., chloroform, chlorobenzene) at a known concentration (e.g., 10⁻⁵ M). The solution is placed in a quartz cuvette.

-

Thin Film State : A thin film of Y6 is deposited onto a transparent substrate (e.g., quartz glass) using a technique like spin-coating.

-

Measurement : The absorbance or transmittance of the sample is measured over a range of wavelengths (typically 300-1200 nm) using a spectrophotometer.

-

Analysis : The optical bandgap (Eg) is estimated from the onset of absorption (λonset) in the thin film spectrum using the equation Eg = 1240 / λonset.

-

B. Cyclic Voltammetry (CV)

-

Objective : To determine the electrochemical properties, from which the HOMO and LUMO energy levels are estimated.

-

Methodology :

-

Setup : A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Sample Preparation : A thin film of Y6 is drop-cast or spin-coated onto the working electrode. The measurement is conducted in a solution containing an inert electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

-

Measurement : The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is scanned to observe both the oxidation (for HOMO) and reduction (for LUMO) processes. A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically used as an internal or external standard for calibration.

-

Analysis : The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation (Eox) and reduction (Ered) peaks, respectively, relative to the vacuum level, using empirical formulas referenced to the ferrocene standard.

-

C. Charge Carrier Mobility Measurements

-

Objective : To quantify the efficiency of charge transport through the material.

-

Methodology (Space-Charge Limited Current - SCLC) :

-

Device Fabrication : An electron-only device is fabricated with a structure of ITO/ZnO/Y6/Ca/Al. The ZnO and Ca layers act as electron-selective contacts.

-

Measurement : A voltage is applied across the device, and the resulting current density (J) is measured.

-

Analysis : The current density-voltage (J-V) curve is plotted. In the SCLC regime, the current follows the Mott-Gurney law, J ∝ V². The electron mobility (μe) is extracted by fitting the J-V data in the SCLC region to the equation: J = (9/8)ε₀εᵣμ(V²/L³), where ε₀ is the vacuum permittivity, εᵣ is the dielectric constant of the material, V is the voltage, and L is the thickness of the active layer.

-

Conclusion

The Y6 acceptor has fundamentally altered the landscape of organic photovoltaics. Its meticulously engineered A-DA'D-A structure provides an exceptional combination of strong near-infrared absorption, optimal energy levels, and high electron mobility. These characteristics collectively minimize voltage losses and maximize current generation, leading to state-of-the-art power conversion efficiencies. The comprehensive understanding of its properties, facilitated by the experimental protocols detailed herein, continues to guide the rational design of next-generation acceptor materials, pushing the boundaries of organic solar cell performance and bringing the technology closer to commercial viability.

References

Y6 Molecule: A Technical Guide to its HOMO-LUMO Energy Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the Y6 molecule, a prominent non-fullerene acceptor in the field of organic electronics. This document details the quantitative values of these energy levels, the experimental methodologies for their determination, and visual representations of the experimental workflows.

Introduction to the Y6 Molecule

The Y6 molecule, chemically known as 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, is a key material in the advancement of organic photovoltaics (OPVs). Its unique A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure, featuring a fused ladder-type electron-deficient core, contributes to its low bandgap and high electron affinity, which are crucial for efficient charge separation and transport in solar cell applications. The performance of OPV devices is intrinsically linked to the energy levels of the donor and acceptor materials, making the precise determination of the HOMO and LUMO levels of Y6 a critical aspect of device engineering and optimization.

Quantitative Data: HOMO and LUMO Energy Levels of Y6

The HOMO and LUMO energy levels of the Y6 molecule have been determined by various experimental and theoretical methods. The table below summarizes the reported values from different sources, providing a comparative overview.

| HOMO (eV) | LUMO (eV) | Method of Determination | Reference |

| -5.65 | -4.10 | Cyclic Voltammetry | [1] |

| -5.5 | -4.05 | Cyclic Voltammetry | [4] |

| -5.36 | -3.98 | Energy-Resolved Electrochemical Impedance Spectroscopy (ER-EIS) | |

| -5.47 | -4.09 | Density Functional Theory (DFT) | |

| -5.52 | -4.09 | Density Functional Theory (DFT) |

Note: The values obtained from theoretical calculations such as DFT can vary depending on the functional and basis set used.

Experimental Protocols for HOMO and LUMO Level Determination

The experimental determination of the HOMO and LUMO energy levels of organic semiconductor molecules like Y6 primarily relies on electrochemical and spectroscopic techniques. The two most common methods are Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation:

-

A solution of the Y6 molecule is prepared in a suitable solvent (e.g., chloroform, chlorobenzene) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of Y6 is typically in the millimolar range, while the electrolyte concentration is significantly higher (e.g., 0.1 M).

-

Alternatively, a thin film of Y6 can be drop-casted or spin-coated onto a working electrode.

-

-

Electrochemical Cell Setup:

-

A three-electrode system is employed, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode, either bare or coated with the Y6 film.

-

Reference Electrode: A standard reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

-

The electrodes are immersed in the prepared solution, and the cell is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.

-

-

Measurement Procedure:

-

The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the starting potential.

-

The current response of the system is recorded as a function of the applied potential, resulting in a cyclic voltammogram.

-

The scan is performed over a potential range that encompasses the oxidation and reduction events of the Y6 molecule.

-

-

Data Analysis and Calculation:

-

The onset potentials for the first oxidation (Eox) and the first reduction (Ered) are determined from the cyclic voltammogram.

-

The HOMO and LUMO energy levels are then calculated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level:

-

EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

-

-

Where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene internal standard.

-

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive spectroscopic technique that measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet photons. It directly probes the occupied electronic states, providing a direct measurement of the HOMO level.

Methodology:

-

Sample Preparation:

-

A thin film of the Y6 molecule is deposited on a conductive substrate (e.g., indium tin oxide (ITO) or gold) under ultra-high vacuum (UHV) conditions. The film thickness is typically in the range of a few nanometers to ensure a clear signal and avoid charging effects.

-

-

Instrumentation and Measurement:

-

The sample is placed in a UHV chamber and irradiated with a monochromatic UV light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.81 eV).

-

The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

A negative bias is often applied to the sample to separate the sample and analyzer cutoff edges, allowing for the determination of the work function.

-

-

Data Analysis and Calculation:

-

The UPS spectrum shows the intensity of emitted photoelectrons as a function of their binding energy.

-

The HOMO level is determined from the onset of the highest energy peak in the valence band region of the spectrum. This onset corresponds to the energy difference between the Fermi level of the substrate and the HOMO level of the organic semiconductor.

-

The ionization potential (IP) of the material, which is the energy required to remove an electron from the HOMO level to the vacuum level, can be calculated from the full width of the spectrum (from the Fermi edge to the secondary electron cutoff).

-

The LUMO level is not directly measured by UPS but can be estimated by adding the optical bandgap (Eg), determined from UV-Vis absorption spectroscopy, to the experimentally determined HOMO level:

-

ELUMO = EHOMO + Eg

-

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the HOMO and LUMO energy levels of the Y6 molecule using Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy.

Caption: Workflow for HOMO/LUMO determination of Y6 using Cyclic Voltammetry.

Caption: Workflow for HOMO/LUMO determination of Y6 using UPS and UV-Vis.

Conclusion

The accurate determination of the HOMO and LUMO energy levels of the Y6 molecule is fundamental for understanding and optimizing its performance in organic electronic devices. This guide has provided a consolidated summary of reported energy level values and detailed the primary experimental methodologies, namely Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy, used for their characterization. The provided workflows offer a clear and logical overview of the experimental processes, serving as a valuable resource for researchers in the field. A thorough understanding of these properties and measurement techniques is essential for the rational design of next-generation organic solar cells with enhanced efficiency and stability.

References

Charge Transport in Y6-Based Organic Solar Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of the non-fullerene acceptor Y6 has marked a significant milestone in the field of organic photovoltaics (OPVs), pushing power conversion efficiencies to unprecedented levels. Understanding the intricate mechanisms of charge transport within Y6-based bulk heterojunction (BHJ) devices is paramount for further material design and device optimization. This technical guide provides a comprehensive overview of the charge transport processes in these systems, detailing the key steps from light absorption to charge extraction.

The Core Mechanism: From Excitons to Free Charges

The operation of a Y6-based organic solar cell is a multi-step process that involves the generation, separation, transport, and collection of charge carriers. The unique molecular structure of Y6, characterized by an A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) framework, endows it with strong near-infrared absorption and excellent charge transport properties. In a typical BHJ device, Y6 is blended with a polymer donor, such as PM6, creating a nanoscale interpenetrating network of donor and acceptor domains.

Exciton Generation and Dissociation

Upon illumination, both the donor and acceptor materials absorb photons, creating tightly bound electron-hole pairs known as excitons. These excitons must diffuse to the donor-acceptor interface to be separated. A key feature of Y6-based systems is their ability to achieve efficient charge separation even with a small energy offset between the donor and acceptor materials.

Several factors contribute to this efficient exciton dissociation:

-

Formation of Y6 Excimer-like States: Studies have identified the formation of Y6 excimer-like states that can efficiently dissociate into charge-transfer (CT) states with larger electron-hole separation distances compared to conventional interfacial CT states.[1]

-

Delocalized Excitonic States: Evidence suggests that free charge carriers in PM6:Y6 blends can be generated from delocalized excitonic states without the prerequisite of forming conventional interfacial CT states.[2]

-

Polarized Local Excitons: Nonadiabatic molecular dynamics simulations have revealed a five-step charge transfer process where polarized local excitons play a crucial role in reducing the Coulomb attraction between electrons and holes, thereby facilitating exciton dissociation.[3]

-

Intrinsic Charge Generation in Y6: Remarkably, neat Y6 films have been shown to intrinsically generate free charges, a property not commonly observed in other organic semiconductors. This is attributed to the unique packing of Y6 molecules which leads to strong electronic coupling.[4]

Charge Transport and Recombination

Once the excitons are dissociated into free electrons and holes, they are transported through the acceptor and donor domains, respectively, towards the corresponding electrodes. The efficiency of this process is determined by the charge carrier mobility of the materials and the morphology of the blend.

Charge Carrier Mobility: Y6 exhibits ambipolar charge transport, meaning it can efficiently transport both electrons and holes. This balanced transport is crucial for minimizing charge recombination and achieving high fill factors in solar cell devices. The electron mobility in Y6-based devices is generally high, often in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹. The unique π-π stacking of Y6 molecules facilitates efficient three-dimensional charge transport networks.

Recombination: Charge recombination is a major loss mechanism in organic solar cells. In Y6-based devices, both geminate and non-geminate recombination can occur.

-

Geminate Recombination: This occurs when the initially separated electron and hole at the interface recombine before they can escape their mutual Coulombic attraction. The rate of geminate recombination of the ¹CT state to the ground state can be on the order of 10¹⁰ s⁻¹.

-

Non-geminate (Bimolecular) Recombination: This involves the recombination of free electrons and holes from different excitons as they travel through the bulk of the material. Slowing down this process is critical for high device performance.

The morphology of the donor-acceptor blend plays a critical role in dictating the balance between charge transport and recombination. Optimized morphologies with well-defined, interpenetrating donor and acceptor domains provide continuous pathways for charge transport to the electrodes, thereby reducing the likelihood of recombination.

Quantitative Data on Charge Transport Parameters

The following tables summarize key quantitative data related to charge transport in Y6-based devices, compiled from various studies.

| Parameter | Material System | Value | Measurement Technique | Citation |

| Electron Mobility (μe) | Neat Y6 | 6.5 x 10⁻⁴ cm² V⁻¹ s⁻¹ | SCLC | |

| PM6:Y6 (10 wt% PM6) | - | SCLC | ||

| Neat Y6 | > 0.3-0.4 cm²/(V⋅s) | TFT | ||

| Y6-NO₂ (modified) | 5.87 x 10⁻¹ cm² V⁻¹ s⁻¹ | Theoretical | ||

| PM6:Y6 (optimized) | ~10⁻³ cm² V⁻¹ s⁻¹ | SCLC | ||

| Hole Mobility (μh) | Neat Y6 | 1.8 x 10⁻⁴ cm² V⁻¹ s⁻¹ | SCLC | |

| PM6:Y6 (10 wt% PM6) | - | SCLC | ||

| PBDB-TF:Y6 (annealed) | Increased by at least 2-fold | SCLC | ||

| Out-of-Plane Mobility | PM6:Y6 (110°C annealed) | 2.40 cm² V⁻¹ s⁻¹ | TRTS | |

| In-Plane Mobility | PM6:Y6 (110°C annealed) | 0.41 cm² V⁻¹ s⁻¹ | TRTS | |

| Exciton Diffusion Coefficient | Neat Y6 | 6.8 x 10⁻³ cm² s⁻¹ | - | |

| PTQ10 | 1.3 x 10⁻³ cm² s⁻¹ | - | ||

| Exciton Lifetime | Y6 solution | 0.98 ns | TRPL | |

| Y6 film | 0.8 ns | TRPL | ||

| Intrinsic Radiative Decay Lifetime | Y6 solution | 1.3 ns | TRPL | |

| Y6 film | 10.5 ns | TRPL | ||

| ¹CT → GS Nonradiative Decay Rate | PM6:Y6 | ~3.0 x 10⁸ s⁻¹ | Theoretical |

Experimental Protocols

Detailed characterization of charge transport mechanisms relies on a suite of sophisticated experimental techniques. Below are the methodologies for key experiments cited in the study of Y6-based devices.

Device Fabrication for Characterization

A typical device structure for studying the photovoltaic properties of a PM6:Y6 blend is: ITO / PEDOT:PSS / PM6:Y6 Active Layer / PDINO / Al

The active layer is often spin-coated from a solution of PM6 and Y6 in a suitable solvent like chloroform or chlorobenzene, sometimes with additives to control the morphology. The thickness and composition of the active layer, as well as post-deposition treatments like thermal annealing, are critical parameters that are optimized to achieve the best device performance.

Transient Absorption Spectroscopy (TAS)

Purpose: To probe the dynamics of excited states, including excitons and charge carriers, on ultrafast timescales (femtoseconds to nanoseconds).

Methodology:

-

Sample Preparation: Thin films of the material (neat or blend) are prepared on a transparent substrate (e.g., quartz).

-

Excitation (Pump): A short laser pulse (the "pump" beam) with a specific wavelength is used to excite the sample. For selective excitation of Y6 in a PM6:Y6 blend, a wavelength in the near-infrared (e.g., 750 nm or 800 nm) is often used.

-

Probing: A second, broadband, and time-delayed laser pulse (the "probe" beam) is passed through the excited spot on the sample.

-

Detection: The change in the absorption of the probe beam (ΔA) is measured as a function of wavelength and the time delay between the pump and probe pulses.

-

Data Analysis: The resulting transient absorption spectra provide information about the formation and decay of different species. For example, the growth of a signal corresponding to the donor's ground state bleach can indicate hole transfer from the acceptor to the donor.

Time-Resolved Photoluminescence (TRPL)

Purpose: To measure the decay dynamics of photoluminescence (PL), providing insights into exciton lifetime and charge transfer efficiency.

Methodology:

-

Sample Preparation: Similar to TAS, thin films are prepared on a suitable substrate.

-

Excitation: The sample is excited by a pulsed laser with a repetition rate that allows the PL to decay completely between pulses.

-

Detection: The emitted photons are collected and detected by a sensitive, time-resolving detector (e.g., a streak camera or a time-correlated single-photon counting system).

-

Data Analysis: The PL intensity is plotted as a function of time after the excitation pulse. The decay kinetics can be fitted to exponential functions to extract lifetimes. In a donor-acceptor blend, efficient charge transfer will lead to a significant quenching of the PL and a shorter PL lifetime compared to the neat materials.

Space-Charge-Limited Current (SCLC) Measurements

Purpose: To determine the charge carrier mobility (both electrons and holes) in the bulk of the material.

Methodology:

-

Device Fabrication: Single-carrier devices are fabricated.

-

Hole-only device: A typical structure is ITO / PEDOT:PSS / Active Layer / MoO₃ / Ag . Here, PEDOT:PSS serves as an efficient hole injection layer, and MoO₃ acts as an electron blocking layer.

-

Electron-only device: A common structure is ITO / ZnO / Active Layer / PDINN / Ag . ZnO is used as an electron injection layer, and PDINN can be used as a hole blocking layer.

-

-

Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.

-

Data Analysis: At higher voltages, the current becomes space-charge limited, and the J-V characteristics follow the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the voltage, and L is the thickness of the active layer. By plotting J vs. V² on a log-log scale, the mobility can be extracted from the slope of the linear region.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to charge transport in Y6-based devices.

Caption: Charge Generation and Transport Pathway in a Y6-Based BHJ Solar Cell.

Caption: Experimental Workflow for Transient Absorption Spectroscopy (TAS).

References

- 1. Charge Carrier Dynamics in Non-Fullerene Acceptor-Based Organic Solar Cells: Investigating the Influence of Processing Additives Using Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Architectural Ingenuity of Y6: A Deep Dive into the Molecular Design and Rationale of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The advent of the non-fullerene acceptor Y6 has marked a paradigm shift in the field of organic solar cells (OSCs), propelling power conversion efficiencies to unprecedented levels. This technical guide provides an in-depth exploration of the molecular design principles and the underlying scientific rationale that govern the remarkable performance of Y6 and its burgeoning family of derivatives. We will dissect the core structural motifs, analyze the impact of targeted chemical modifications, and present a comprehensive overview of the structure-property relationships that are crucial for the rational design of next-generation organic photovoltaic materials.

The Y6 Core Architecture: A Blueprint for High Performance

The Y6 molecule is a testament to the power of rational molecular engineering. Its A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure is the cornerstone of its success. This architecture features a fused central core composed of a donor-acceptor-donor (DA'D) unit, flanked by two electron-withdrawing acceptor end groups.[1][2]

Several key features of the Y6 framework contribute to its outstanding photovoltaic properties:

-

Fused Donor-Acceptor-Donor (DA'D) Core: Unlike previous acceptor designs, Y6 incorporates an electron-deficient unit within its fused-ring backbone. This DA'D framework enhances intermolecular stacking and promotes favorable π-π interactions, which are critical for efficient charge transport.[1][2]

-

Fluorinated End Groups: The terminal acceptor units of Y6 are typically fluorinated. This strategic fluorination serves multiple purposes: it lowers the molecule's energy levels for better energetic alignment with donor polymers like PM6, and it can induce stronger intermolecular interactions, further improving charge mobility.[1]

-

Curved Molecular Geometry: The unique "banana" shape of the Y6 molecule facilitates the formation of a twisted transport channel and a slipped packing motif. This three-dimensional arrangement is believed to be advantageous for charge transport compared to more planar molecules.

Rational Design of Y6 Derivatives: Strategies for Performance Enhancement

The modular nature of the Y6 scaffold has enabled researchers to develop a vast library of derivatives with fine-tuned properties. The primary strategies for modifying the Y6 structure can be categorized as follows:

-

Backbone Reformation: This involves altering the chemical composition of the fused core. A notable example is the substitution of sulfur atoms with selenium in the benzothiadiazole (BT) or thieno[3,2-b]thiophene (TT) units. This modification can lead to a redshift in the absorption spectrum, allowing the solar cell to harvest a broader range of sunlight and thereby increase the short-circuit current density (Jsc).

-

Side-Chain Engineering: The alkyl side chains attached to the nitrogen atoms of the core play a crucial role in solubility and molecular packing. Modifying the length and branching of these chains can significantly impact the morphology of the donor-acceptor blend and, consequently, the device performance. For instance, introducing unsaturated alkyl chains has been shown to improve molecular packing and lead to highly efficient additive-free organic solar cells.

-

Terminal Group Modification: The end-capping acceptor units can be systematically altered to modulate the molecule's electronic properties. This includes both symmetric and asymmetric modifications. Asymmetric Y6 derivatives, with two different end groups, can exhibit stronger binding energies and higher dipole moments, influencing intermolecular interactions and potentially improving device performance. The electron-withdrawing strength of the end groups directly impacts the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a key parameter for optimizing the open-circuit voltage (Voc).

The following diagram illustrates the key molecular design strategies for Y6 derivatives.

Caption: Key molecular design strategies for Y6 derivatives and their impact on material properties and device performance.

Quantitative Performance Data of Y6 and its Derivatives

The table below summarizes the photovoltaic performance of Y6 and several of its notable derivatives when blended with the polymer donor PM6. This data highlights the impact of different molecular modifications on the key device parameters.

| Acceptor | Donor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| Y6 | PM6 | ~0.83-0.86 | ~25-27 | ~74-76 | 15.7 | |

| BTP-4F-12 | PM6 | - | - | - | 16.4 | |

| Y6-16:CFB (Ternary) | PM6 | 0.86 | 27.32 | - | 17.83 | |

| Y6-16:CMB (Ternary) | PM6 | 0.87 | - | 74.71 | 17.44 | |

| L8-BO | D18 | - | - | 83.2 | 20.9 | |

| L8-BO-X | PM1 | - | - | - | 21 | |

| YBO-FO | PM6 | - | - | - | 15.01 | |

| D18:Y6 | D18 | - | - | - | 18.22 | |

| BTP-S2 | PM6 | - | - | - | 16.37 | |

| Y6Se | - | - | ~28 | - | >17 | |

| CH1007 | - | - | ~28 | - | >17 | |

| BTP-H15 (binary) | - | - | - | - | 18.46 | |

| BTP-H15 (ternary) | - | - | - | - | 19.36 |

Experimental Protocols

Synthesis of Y6 Derivatives

The synthesis of Y6 and its derivatives typically involves a multi-step process. A general synthetic route is outlined below. The synthesis of the fused DA'D core often utilizes a Cadogan-Sundberg indole synthesis. The final step to attach the end groups is commonly a Knoevenagel condensation reaction.

References

- 1. Process and design guidelines for inkjet-printed organic photovoltaic cells – using the example of PM6:Y6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of non-fullerene acceptors based on a quinoxalineimide moiety as the central building block for organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Theoretical and Computational Modeling of Y6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y6, a standout non-fullerene acceptor (NFA), has become a cornerstone in the advancement of organic solar cells (OSCs).[1] Its chemical name is 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-diundecyl-12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2",3":4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, and it is also known as BTP-4F.[1] The molecule features a unique A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure. This design incorporates a ladder-type, electron-deficient core that results in a low bandgap and high electron affinity, which are critical for efficient charge separation and transport. Y6's development has been a significant factor in pushing the power conversion efficiencies (PCEs) of OSCs to over 18%.

Unlike traditional fullerene acceptors, Y6 offers tunable energy levels and broad absorption into the near-infrared spectrum, with an absorption maximum around 810 nm that extends to 1100 nm. When blended with polymer donors like PM6, Y6 enables the fabrication of highly efficient organic photovoltaic devices. Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the structure-property relationships that underpin Y6's remarkable performance. These computational models have provided deep insights into its electronic structure, optical properties, and the photophysical processes that govern device efficiency.

Computational Modeling of Y6

Theoretical and computational modeling are essential tools for elucidating the electronic and structural properties of Y6 and predicting its behavior in photovoltaic devices. These methods allow researchers to understand the fundamental mechanisms of charge generation, transport, and recombination.

Key Computational Methods:

-

Density Functional Theory (DFT): Used to calculate the ground-state electronic structure, molecular geometry, and frontier molecular orbital (HOMO/LUMO) energy levels of Y6.

-

Time-Dependent Density Functional Theory (TD-DFT): Employed to investigate the excited-state properties, such as absorption spectra and electronic transitions.

-

Molecular Dynamics (MD) Simulations: Used to model the molecular packing and morphology of Y6 in thin films, which are crucial for charge transport.

-

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach that can be used to study the behavior of Y6 in a more complex environment, such as in a blend with a donor polymer.

Computational Findings Summary:

| Property | Calculated Value | Experimental Value | Reference |

| HOMO Energy Level | -5.63 eV | -5.65 eV | |

| LUMO Energy Level | -3.66 eV | -4.10 eV | |

| Optical Bandgap (Eg) | - | 1.33 eV | |

| Electron Mobility (μe) | - | ~10-4 cm2 V-1 s-1 |

Experimental Protocols

The fabrication and characterization of Y6-based organic solar cells involve a series of precise steps to ensure optimal device performance.

Device Fabrication (Conventional Architecture):

-

Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

-

Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed.

-

Active Layer Deposition: A solution of the donor polymer (e.g., PM6) and Y6 in a suitable solvent (e.g., chloroform with additives) is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The film is then annealed to optimize morphology.

-

Electron Transport Layer (ETL) Deposition: A thin layer of a material like PDINO is spin-coated on the active layer.

-

Cathode Deposition: A metal cathode, typically Aluminum (Al), is deposited via thermal evaporation under high vacuum.

Characterization Techniques:

-

Current Density-Voltage (J-V) Measurement: Performed under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine key device parameters like PCE, Voc, Jsc, and FF.

-

External Quantum Efficiency (EQE) Measurement: Used to determine the wavelength-dependent efficiency of photon-to-electron conversion.

-

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): Employed to characterize the surface morphology and phase separation of the active layer.

-

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Used to investigate the molecular packing and orientation within the thin film.

Performance and Properties

The PM6:Y6 blend has become a benchmark system in organic photovoltaics, consistently achieving high power conversion efficiencies.

Photovoltaic Performance of PM6:Y6 Based Devices:

| PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Architecture | Reference |

| 15.7 | - | - | - | Conventional/Inverted | |

| >15 | - | - | 74.8 | - | |

| 18.32 | - | - | 81.5 | - |

Note: Specific Voc and Jsc values can vary depending on the exact device architecture and processing conditions.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate fundamental workflows and mechanisms related to the study of Y6.

Caption: A flowchart of the computational workflow for Y6.

References

Y6: A Game-Changing Non-Fullerene Acceptor for High-Performance Organic Solar Cells

An In-depth Technical Guide

The advent of the non-fullerene acceptor (NFA) Y6 has marked a pivotal moment in the advancement of organic solar cells (OSCs), propelling their power conversion efficiencies to unprecedented levels. This technical guide provides a comprehensive overview of Y6, tailored for researchers, scientists, and professionals in the field of organic electronics and photovoltaics. We will delve into its molecular architecture, optoelectronic properties, and the experimental protocols for fabricating high-performance OSCs, supported by quantitative data and visual diagrams.

Introduction to Y6: Molecular Design and Core Properties

Y6, chemically known as 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-diundecyl-12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2",3":4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, is a small molecule NFA with a unique A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure. This design features a ladder-type, electron-deficient core that contributes to its remarkable electronic and optical characteristics.

The central fused ring system, dithienothiophen[3,2-b]pyrrolobenzothiadiazole, forms the electron-deficient core (A'), which is flanked by electron-donating (D) and electron-accepting (A) units.[4] This molecular architecture leads to a low bandgap, strong absorption in the near-infrared region, and high electron mobility, all of which are crucial for efficient photovoltaic performance. When blended with a suitable polymer donor, such as PM6, Y6 enables the fabrication of OSCs with efficiencies now exceeding 19% in single-junction devices.

Key Physicochemical and Photovoltaic Properties of Y6

The exceptional performance of Y6-based OSCs stems from a combination of its intrinsic properties. These are summarized in the table below, along with typical photovoltaic parameters achieved in a standard PM6:Y6 device architecture.

| Property | Value | Reference |

| Molecular Formula | C₈₂H₈₆F₄N₈O₂S₅ | |

| HOMO Energy Level | -5.65 eV | |

| LUMO Energy Level | -4.10 eV | |

| Optical Bandgap (Eg) | ~1.33 eV | |

| Absorption Onset (λonset) | 931 nm | |

| Electron Mobility | 0.001 - 3 cm²/Vs |

Table 1: Key Physicochemical Properties of Y6.

| Photovoltaic Parameter | Typical Value Range | Reference(s) |

| Power Conversion Efficiency (PCE) | 15% - 19% | |

| Open-Circuit Voltage (VOC) | 0.83 - 0.86 V | |

| Short-Circuit Current Density (JSC) | 25 - 28 mA/cm² | |

| Fill Factor (FF) | 74% - 80% |

Table 2: Typical Photovoltaic Performance of PM6:Y6 Based Organic Solar Cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Y6 and the fabrication of a typical PM6:Y6 organic solar cell.

Synthesis of Y6 (Gram-Scale)

The synthesis of Y6 is typically achieved through a Knoevenagel condensation reaction. The following protocol is adapted from a reported gram-scale synthesis.

Materials:

-

Y6-CHO (aldehyde precursor)

-

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (F-IC)

-

Toluene

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Acetic anhydride

-

Methanol

Procedure:

-

Dissolve Y6-CHO (1.00 g, 0.95 mmol) and F-IC (0.45 g, 0.47 mmol) in toluene (30 mL) in a reaction flask.

-

Add acetic anhydride (1.0 mL) and BF₃·OEt₂ (0.5 mL, 2.5 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 15 minutes.

-

After the reaction is complete, slowly add the reaction mixture dropwise into methanol to precipitate the crude product.

-

Collect the precipitate by filtration and wash with methanol.

-

Further purification can be performed by column chromatography or recrystallization to obtain the final high-purity Y6 product.

Caption: Synthetic pathway for the Y6 non-fullerene acceptor.

Fabrication of PM6:Y6 Organic Solar Cells

This protocol describes the fabrication of a conventional architecture organic solar cell using PM6 as the donor and Y6 as the acceptor.

Device Architecture: ITO / PEDOT:PSS / PM6:Y6 / PDINO / Al

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion

-

PM6 (polymer donor)

-

Y6 (non-fullerene acceptor)

-

Chlorobenzene (or chloroform)

-

1-Chloronaphthalene (CN) or 1,8-diiodooctane (DIO) (as solvent additive)

-

PDINO (perylene diimide derivative, electron transport layer)

-

Aluminum (Al)

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds. Anneal the substrates at 150°C for 15 minutes in air.

-

Active Layer Preparation: Prepare a blend solution of PM6:Y6 (e.g., 1:1.2 weight ratio) in chlorobenzene at a total concentration of 10-20 mg/mL. Add a small percentage of a solvent additive like CN (e.g., 0.5% v/v). Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C).

-

Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the PM6:Y6 blend solution onto the PEDOT:PSS layer at 2000-4000 rpm for 30-60 seconds. Anneal the film at 100-120°C for 5-10 minutes.

-

Electron Transport Layer (ETL) Deposition: Spin-coat a solution of PDINO in methanol onto the active layer.

-

Cathode Deposition: Deposit an aluminum (Al) cathode (approximately 100 nm) by thermal evaporation through a shadow mask to define the active area of the device.

Caption: Workflow for fabricating a PM6:Y6 organic solar cell.

Charge Generation Mechanism in Y6-Based Solar Cells

The high efficiency of Y6-based OSCs is largely attributed to a highly efficient charge generation process, which can approach near-unity quantum efficiency. The process can be summarized as follows:

-

Exciton Formation: Upon illumination, both the donor (PM6) and acceptor (Y6) materials absorb photons, creating tightly bound electron-hole pairs known as excitons.

-

Exciton Diffusion: These excitons diffuse towards the donor-acceptor interface.

-

Exciton Dissociation: At the interface, the excitons dissociate into charge transfer (CT) states, where the electron resides on the acceptor (Y6) and the hole on the donor (PM6). A key advantage of the PM6:Y6 system is the very low energy barrier for this process.

-

Charge Separation and Collection: The separated charges then migrate through the respective donor and acceptor domains to be collected at the electrodes, generating a photocurrent. Studies have shown that Y6-based systems exhibit efficient charge separation with minimal geminate recombination (recombination of the initial electron-hole pair).

Caption: Charge generation process in a Y6-based organic solar cell.

Conclusion

The Y6 non-fullerene acceptor has fundamentally reshaped the landscape of organic photovoltaics. Its well-designed molecular structure gives rise to exceptional optoelectronic properties that, when combined with suitable donor materials like PM6, enable the fabrication of highly efficient organic solar cells. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore and further advance the potential of Y6 and next-generation organic solar cell technologies.

References

Methodological & Application

Application Notes and Protocols for High-Efficiency PM6:Y6 Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and fabrication techniques for achieving high-performance organic solar cells (OSCs) based on the PM6:Y6 active layer blend. The following sections offer a comprehensive guide, from substrate preparation to device characterization, including data on the impact of various processing parameters on device performance.

Introduction

The donor-acceptor pair of polymer PM6 (PBDB-T-2F) and the small molecule acceptor Y6 has emerged as a leading material system for high-efficiency single-junction organic solar cells.[1] Achieving power conversion efficiencies (PCEs) exceeding 17% is now commonplace for this blend.[2] This high performance is attributed to the complementary absorption spectra of PM6 and Y6, efficient charge generation, and reduced voltage losses.[3][4] However, realizing optimal device performance is highly sensitive to the fabrication process. This document outlines key fabrication techniques and protocols to reliably produce high-efficiency PM6:Y6 solar cells.

Device Architectures

PM6:Y6 solar cells can be fabricated in two primary device architectures: conventional and inverted. The choice of architecture influences the selection of interfacial layers and can impact device performance and stability.[5]

-

Conventional Architecture: In this structure, the hole transport layer (HTL) is deposited on the transparent conductive oxide (TCO) anode, followed by the PM6:Y6 active layer, the electron transport layer (ETL), and the metal cathode. A typical conventional device stack is: ITO / HTL / PM6:Y6 / ETL / Ag.

-

Inverted Architecture: The inverted structure reverses the order of charge collection, with the ETL deposited on the TCO cathode, followed by the active layer, HTL, and a high-work-function metal anode. A common inverted device stack is: ITO / ETL / PM6:Y6 / HTL / Ag.

Experimental Protocols

Substrate Preparation

Proper substrate cleaning is crucial for achieving high-quality films and reliable device performance. The following protocol is for indium tin oxide (ITO) coated glass substrates.

-

Sequentially sonicate the ITO substrates in a bath of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Treat the substrates with UV-ozone for 15 minutes immediately before depositing the next layer to improve the wettability and work function of the ITO surface.

Interfacial Layer Deposition

Interfacial layers are critical for efficient charge extraction and transport, minimizing recombination at the interfaces, and improving device stability.

Hole Transport Layer (HTL) for Conventional Devices:

-

PEDOT:PSS: Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a commonly used HTL.

-

Spin-coat a filtered PEDOT:PSS solution onto the pre-cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.

-

Anneal the film at 150°C for 15 minutes in air.

-

-

Self-Assembled Monolayers (SAMs): SAMs like [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its derivatives can be used as an alternative to PEDOT:PSS, often leading to improved performance and stability.

-

Prepare a dilute solution of the SAM material in a suitable solvent (e.g., isopropanol).

-

Spin-coat the SAM solution onto the ITO substrate.

-

Anneal as required by the specific SAM material.

-

Electron Transport Layer (ETL) for Inverted Devices:

-

ZnO Nanoparticles: Zinc oxide nanoparticles offer good electron mobility and are widely used as an ETL.

-

Spin-coat a ZnO nanoparticle suspension in isopropanol onto the ITO substrate at 2000-4000 rpm for 30-60 seconds.

-

Anneal the film at 150-200°C for 15-30 minutes in air.

-

-

PFN-Br: Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] dibromide (PFN-Br) is another effective ETL.

-

Prepare a solution of PFN-Br in methanol (e.g., 0.5 mg/mL).

-

Spin-coat the PFN-Br solution onto the ITO at 3000-5000 rpm for 30 seconds.

-

Anneal at 100°C for 1 minute.

-

Active Layer Deposition

The morphology of the PM6:Y6 bulk heterojunction (BHJ) active layer is a critical determinant of device performance. Spin-coating is the most common lab-scale deposition technique.

-

Solution Preparation:

-

Dissolve PM6 and Y6 in a suitable solvent, typically chloroform (CF) or chlorobenzene (CB), at a specific donor:acceptor weight ratio (commonly 1:1.2). The total concentration is usually in the range of 16-20 mg/mL.

-

Add a solvent additive to optimize the film morphology. 1-chloronaphthalene (CN) is a widely used additive at a concentration of 0.5-1.0 vol%. Other additives like 1,2-dimethylnaphthalene (DMN) have also been shown to be effective.

-

Stir the solution overnight in a nitrogen-filled glovebox to ensure complete dissolution.

-

-

Spin-Coating:

-

Transfer the prepared solution onto the substrate with the deposited interfacial layer.

-

Spin-coat at a speed of 2000-4000 rpm for 30-60 seconds.

-

-

Post-Deposition Annealing:

-

Thermally anneal the active layer film at a temperature between 80°C and 110°C for 5-10 minutes to optimize the phase separation and crystallinity.

-

Top Electrode Deposition

Finally, a metal electrode is deposited to complete the device.

-

Transfer the substrates into a thermal evaporator.

-

Deposit a thin layer of an interfacial material if necessary (e.g., MoO3 for conventional devices or an ETL for inverted devices).

-

Thermally evaporate the metal electrode (typically 100 nm of silver or aluminum) at a high vacuum (< 10⁻⁶ Torr).

Data Presentation

The following tables summarize the performance of PM6:Y6 solar cells under various fabrication conditions reported in the literature.

Table 1: Effect of Solvent Additives on PM6:Y6 Device Performance

| Donor:Acceptor Ratio | Solvent | Additive (vol%) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| 1:1.2 | Chloroform | 0.8% CN | 17.06 | - | - | - | |

| - | o-xylene | DMN | 15.51 | - | - | - | |

| - | - | 0.5% CN | 15.70 | - | - | 0.691 |

Table 2: Performance of PM6:Y6 Devices with Different Interfacial Layers

| Device Architecture | HTL | ETL | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| Conventional | Me-4PACz | PNDIT-F3N | 17.06 | - | - | - | |

| Conventional | 2PACz | PNDIT-F3N | 15.67 | 0.813 | 27.03 | 71.29 | |

| Conventional | MoO₃ | PNDIT-F3N | - | - | - | - |

Table 3: Impact of Ternary Component Addition to PM6:Y6 Blends

| Ternary Component | Doping Ratio (wt%) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| None (Binary) | 0 | 16.72 | - | - | - | |

| IO-4Cl | - | 17.49 | 0.894 | - | 75.58 | |

| D18-Cl | 20 | 16.08 | 0.81 | 28.13 | 70.25 |

Visualizations

The following diagrams illustrate key experimental workflows for the fabrication of PM6:Y6 solar cells.

Caption: Workflow for substrate preparation and conventional device fabrication.

Caption: Protocol for active layer solution preparation and deposition.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. High-efficiency ITO-free organic solar cells through top illumination - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01103H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Influence of device architecture on efficiency and stability of PM6:Y6 organic solar cells | Poster Board #2161 - American Chemical Society [acs.digitellinc.com]

Application Notes and Protocols for Active Layer Morphology Control in Y6-Based Organic Photovoltaics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morphology of the bulk heterojunction (BHJ) active layer is a critical determinant of the power conversion efficiency (PCE) in organic photovoltaics (OPVs). For devices based on the high-performance Y6 non-fullerene acceptor, precise control over the nanoscale phase separation and molecular packing of the donor and acceptor materials is paramount for achieving optimal device performance. This document provides detailed application notes and experimental protocols for three primary methods of active layer morphology control in Y6-based OPVs: the use of solvent additives, thermal annealing, and solvent vapor annealing.

I. Morphology Control Using Solvent Additives

Solvent additives are high-boiling-point liquids incorporated in small volumes into the host solvent during the preparation of the active layer solution. These additives influence the drying dynamics and film formation process, thereby tuning the final morphology of the BHJ.

Application Notes

1-Chloronaphthalene (CN) and 1,8-diiodooctane (DIO) are two commonly used and effective solvent additives for PM6:Y6 and other Y6-based systems. The addition of these additives can lead to:

-

Optimized Domain Size: Additives can promote the formation of more defined and appropriately sized donor and acceptor domains, which is crucial for efficient exciton dissociation and charge transport.

-

Enhanced Molecular Packing: They can facilitate improved π-π stacking of the Y6 acceptor and the polymer donor, leading to higher charge carrier mobility.

-

Favorable Vertical Composition Gradient: Additives can influence the distribution of the donor and acceptor components throughout the thickness of the active layer, which can improve charge extraction at the electrodes.

Experimental Protocol: Active Layer Deposition with 1-Chloronaphthalene (CN) Additive

This protocol details the fabrication of a PM6:Y6-based OPV device using 1-chloronaphthalene as a solvent additive.